TG101209

Übersicht

Beschreibung

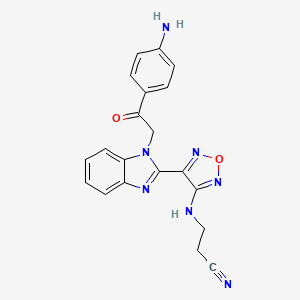

TG101209 ist ein niedermolekularer Inhibitor, der selektiv auf Januskinase 2 (JAK2) abzielt. Es wurde umfassend auf seine potenziellen therapeutischen Anwendungen untersucht, insbesondere bei der Behandlung myeloproliferativer Erkrankungen und bestimmter Krebsarten. Die Verbindung ist bekannt für ihre Fähigkeit, den JAK-STAT-Signalweg zu hemmen, der eine entscheidende Rolle bei der Zellproliferation, -differenzierung und -apoptose spielt .

Herstellungsmethoden

Die Synthese von this compound umfasst mehrere Schritte, darunter die Bildung von Schlüsselzwischenprodukten und deren anschließende Reaktion. Die Syntheseroute beginnt typischerweise mit der Herstellung von 5-Methylpyrimidin-2,4-diamin, das dann durch verschiedene chemische Reaktionen modifiziert wird, um funktionelle Gruppen wie p-(4-Methylpiperazin-1-yl)phenyl und m-(tert-Butylsulfamoyl)phenyl einzuführen . Industrielle Produktionsmethoden für this compound sind nicht weit verbreitet dokumentiert, aber sie beinhalten wahrscheinlich ähnliche Syntheserouten mit Optimierung für die Produktion im großen Maßstab.

Chemische Reaktionsanalyse

This compound durchläuft verschiedene Arten chemischer Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung oxidierter Derivate führt.

Reduktion: Reduktionsreaktionen können die in this compound vorhandenen funktionellen Gruppen modifizieren, was möglicherweise seine biologische Aktivität verändert.

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel, Reduktionsmittel und verschiedene Nucleophile für Substitutionsreaktionen. Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab.

Wissenschaftliche Forschungsanwendungen

TG101209 wurde umfassend auf seine Anwendungen in der wissenschaftlichen Forschung untersucht, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie. Einige seiner bemerkenswerten Anwendungen umfassen:

Krebsforschung: this compound hat in verschiedenen Krebszelllinien, einschließlich Burkitt-Lymphom und akuter myeloischer Leukämie, eine signifikante Antitumoraktivität gezeigt. .

Myeloproliferative Erkrankungen: Die Verbindung ist wirksam bei der Behandlung myeloproliferativer Erkrankungen, indem sie JAK2-Mutationen wie JAK2V617F und MPLW515L/K angreift.

Wirkmechanismus

This compound entfaltet seine Wirkung durch selektive Hemmung von JAK2, einer Tyrosinkinase, die am JAK-STAT-Signalweg beteiligt ist. Diese Hemmung verhindert die Phosphorylierung und Aktivierung von nachgeschalteten Signalmolekülen wie STAT3 und STAT5, was zu einer reduzierten Zellproliferation und erhöhter Apoptose führt . Die Verbindung beeinflusst auch andere Signalwege, einschließlich der Kreuzung zwischen Apoptose und Autophagie .

Wirkmechanismus

Target of Action

TG101209, also known as N-tert-butyl-3-(5-methyl-2-(4-(4-methylpiperazin-1-yl)phenylamino)pyrimidin-4-ylamino)benzenesulfonamide, is a selective inhibitor of the Janus kinase 2 (JAK2) enzyme . JAK2 is a tyrosine kinase that plays a crucial role in the signaling pathways of many hematopoietic cytokines .

Mode of Action

This compound acts as an ATP-competitive inhibitor, binding to the ATP-binding site of the JAK2 enzyme and preventing its activation . This inhibition blocks the phosphorylation of the JAK2 enzyme and its downstream targets, including STAT3 and STAT5 .

Biochemical Pathways

The primary pathway affected by this compound is the JAK/STAT signaling pathway . By inhibiting JAK2, this compound disrupts the activation of STAT3 and STAT5, which are critical for transmitting anti-apoptotic, proliferative, and differentiation signals . This disruption can lead to cell cycle arrest and apoptosis .

Result of Action

This compound has been shown to have significant anti-tumor effects. It inhibits the growth of cells expressing the JAK2V617F or MPLW515L mutations, induces G2/M cell cycle arrest, and promotes apoptosis . Furthermore, this compound has been found to have a chemotherapeutic sensitizing effect, enhancing the anti-tumor activity of other chemotherapeutic agents .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of certain cytokines can affect the activity of JAK2 and thus the effectiveness of this compound . Additionally, the pH and composition of the gastrointestinal tract can impact the absorption and bioavailability of orally administered this compound

Biochemische Analyse

Biochemical Properties

TG101209 plays a significant role in biochemical reactions by interacting with various enzymes and proteins. It is a potent inhibitor of JAK2, a tyrosine kinase that plays a central role in the signaling of many hematopoietic cytokines . This compound inhibits the growth of Ba/F3 cells expressing JAK2V617F or MPLW515L mutations with an IC50 of 200 nM . It induces cell cycle arrest and apoptosis in acute myeloid leukemia cell lines expressing human JAK2V617F, and inhibits the phosphorylation of JAK2V617F, STAT5, and STAT3 .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It inhibits the growth of Burkitt lymphoma cells by inducing apoptosis and differentiation toward mature B cells . It also suppresses the growth of hematopoietic progenitors carrying JAK2V617F or MPLW515K/L mutations . In lung cancer cells, this compound inhibits the activation of STAT3 and the expression of survivin, a protein that inhibits apoptosis .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules and changes in gene expression. This compound inhibits the JAK2/STAT3/c-MYB signaling axis, which is a major oncogenic signaling event involved in the development of Burkitt lymphoma . By suppressing this signaling axis and crosstalk between downstream signaling pathways, this compound exerts its anti-lymphoma role .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, this compound shows changes in its effects. It induces apoptosis in human erythroleukemia (HEL) cells expressing JAK2V617F homozygously at 24 hours . It also suppresses tumor growth and prolongs the overall survival of mice bearing Burkitt lymphoma cells .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. In SCID mice injected intravenously with Ba/F3-JAK2V617F cells, administration of two oral doses of this compound (50 mg/kg) resulted in a marked decrease in STAT5 phosphorylation in splenic tumors 5 hours post-administration .

Metabolic Pathways

This compound is involved in the JAK-STAT signaling pathway, a central signaling pathway by cytokine receptors that is critical in blood lineage development and the immune response . It inhibits the constitutive activation of this pathway, which may transmit anti-apoptotic, proliferative, and differentiation signals and contribute to tumor development, invasion, and metastasis .

Vorbereitungsmethoden

The synthesis of TG101209 involves multiple steps, including the formation of key intermediates and their subsequent reactions. The synthetic route typically starts with the preparation of 5-methylpyrimidine-2,4-diamine, which is then modified through various chemical reactions to introduce functional groups such as p-(4-methylpiperazin-1-yl)phenyl and m-(tert-butylsulfamoyl)phenyl . Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production.

Analyse Chemischer Reaktionen

TG101209 undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups present in this compound, potentially altering its biological activity.

Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Vergleich Mit ähnlichen Verbindungen

TG101209 wird oft mit anderen JAK2-Inhibitoren verglichen, wie z. B. Ruxolitinib und SAR302503 (TG101348). Während alle diese Verbindungen auf JAK2 abzielen, ist this compound einzigartig in seiner Selektivität und Potenz. Es hat eine bessere Zielausrichtung auf primäre Myelofibrose im Vergleich zu Ruxolitinib gezeigt und eine signifikante Aktivität gegen JAK2V617F und MPLW515L/K-Mutationen . Weitere ähnliche Verbindungen umfassen:

Ruxolitinib: Ein weiterer JAK2-Inhibitor, der bei der Behandlung myeloproliferativer Erkrankungen eingesetzt wird.

SAR302503 (TG101348): Ein JAK2-Inhibitor mit einem ähnlichen Wirkmechanismus, aber unterschiedlicher chemischer Struktur.

This compound zeichnet sich durch sein spezifisches Inhibitorprofil und das Potenzial für Kombinationstherapie mit anderen Inhibitoren, wie z. B. PI3K-Inhibitoren, aus .

Eigenschaften

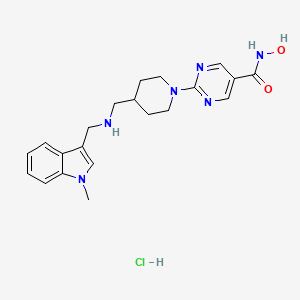

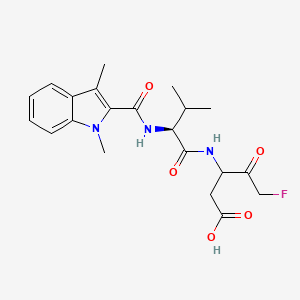

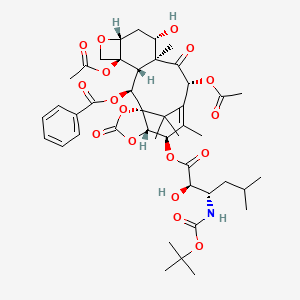

IUPAC Name |

N-tert-butyl-3-[[5-methyl-2-[4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]amino]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H35N7O2S/c1-19-18-27-25(29-20-9-11-22(12-10-20)33-15-13-32(5)14-16-33)30-24(19)28-21-7-6-8-23(17-21)36(34,35)31-26(2,3)4/h6-12,17-18,31H,13-16H2,1-5H3,(H2,27,28,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVDOKQYTTYUYDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N=C1NC2=CC(=CC=C2)S(=O)(=O)NC(C)(C)C)NC3=CC=C(C=C3)N4CCN(CC4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H35N7O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80587364 | |

| Record name | N-tert-Butyl-3-({5-methyl-2-[4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl}amino)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80587364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

509.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

936091-14-4 | |

| Record name | N-tert-Butyl-3-({5-methyl-2-[4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl}amino)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80587364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary molecular target of TG101209?

A1: this compound is a potent and selective inhibitor of Janus kinase 2 (JAK2) [, , , , , ].

Q2: How does this compound interact with JAK2?

A2: this compound binds to the ATP-binding site of JAK2, thereby inhibiting its kinase activity [, , ].

Q3: What are the downstream effects of JAK2 inhibition by this compound?

A3: Inhibition of JAK2 by this compound leads to the suppression of downstream signaling pathways, including JAK-STAT [, , , , ], RAS/MAPK [, , , , ], and PI3K/AKT [, , , , ] pathways.

Q4: How does this compound affect cell proliferation and survival?

A4: this compound induces cell cycle arrest [, , ], inhibits cell proliferation [, , , , ], and promotes apoptosis [, , , , ] in various cancer and hematological cell lines.

Q5: How do structural modifications of this compound affect its activity?

A5: Specific structural modifications on this compound can modulate its activity, potency, and selectivity for JAK2 and other kinases. For example, researchers have explored modifications to improve its BET bromodomain inhibitory activity while retaining its JAK2 inhibitory activity [, ].

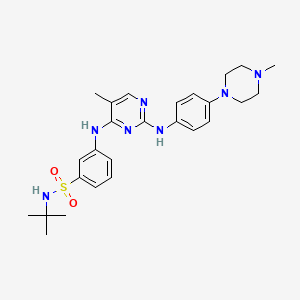

Q6: Are there any known dual-activity inhibitors based on the this compound scaffold?

A6: Yes, research has led to the development of MA2-014, a derivative of this compound, which displays dual JAK2 and BET bromodomain inhibitory activities [, ].

Q7: What is known about the absorption, distribution, metabolism, and excretion (ADME) of this compound?

A7: While detailed ADME studies are not extensively reported in the provided literature, certain studies indicate oral bioavailability and efficacy of this compound in rodent models [].

Q8: How does the concentration of this compound in bone marrow relate to its in vitro cell-killing activity in chronic myeloid leukemia (CML)?

A8: Research suggests a correlation between bone marrow concentration of this compound and its efficacy against CML cells, highlighting the importance of targeted drug delivery for improved treatment outcomes [].

Q9: In which disease models has this compound shown preclinical efficacy?

A9: this compound has demonstrated preclinical efficacy in a variety of models, including lung cancer [], myeloproliferative neoplasms (MPNs) [, , , , ], acute lymphoblastic leukemia [], multiple myeloma [, , ], T-cell acute lymphoblastic leukemia (T-ALL) [], glioblastoma [], beta-thalassemia [, , ], and chronic myelomonocytic leukemia (CMML) [].

Q10: What is the evidence for the efficacy of this compound in lung cancer models?

A10: In vitro and in vivo studies have shown that this compound enhances the effects of radiation in lung cancer by inhibiting STAT3 activation and survivin expression [].

Q11: How effective is this compound against myeloproliferative neoplasms (MPNs)?

A11: this compound effectively inhibits the growth of MPN cells, particularly those harboring JAK2V617F or MPLW515L/K mutations [, ]. It synergizes with other agents like panobinostat [] and BEZ235 [] to further enhance anti-tumor activity against MPN cells.

Q12: Can this compound overcome resistance to other therapies?

A12: Research suggests that this compound, either alone or in combination with other agents, can overcome resistance to therapies such as tyrosine kinase inhibitors (TKIs) in CML [, , ] and MPNs [].

Q13: Has this compound been evaluated in clinical trials?

A13: While the provided literature doesn't cite completed clinical trials for this compound, its promising preclinical activity supports its potential as a candidate for clinical development, particularly against hematologic malignancies [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

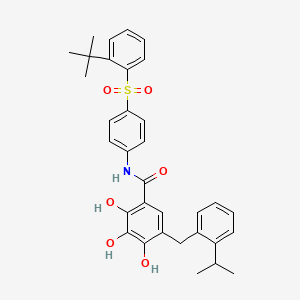

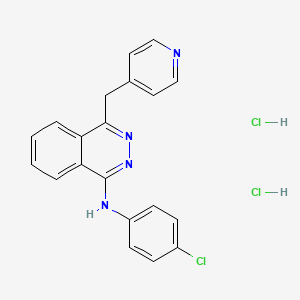

![2-N-[(1R,2S)-2-aminocyclohexyl]-6-N-(3-chlorophenyl)-9-ethylpurine-2,6-diamine;hydrochloride](/img/structure/B1683847.png)

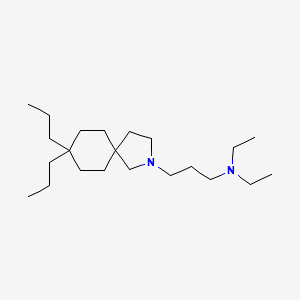

![8-(1-hydroxyethyl)-2-methoxy-3-[(4-methoxyphenyl)methoxy]benzo[c]chromen-6-one](/img/structure/B1683854.png)